5-Phenyl-2-(4-pyridyl)oxazole 5-Phenyl-2-(4-pyridyl)oxazole
Brand Name: Vulcanchem
CAS No.: 74718-16-4
VCID: VC3898949
InChI: InChI=1S/C14H10N2O/c1-2-4-11(5-3-1)13-10-16-14(17-13)12-6-8-15-9-7-12/h1-10H
SMILES: C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3
Molecular Formula: C14H10N2O
Molecular Weight: 222.24 g/mol

5-Phenyl-2-(4-pyridyl)oxazole

CAS No.: 74718-16-4

Cat. No.: VC3898949

Molecular Formula: C14H10N2O

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

5-Phenyl-2-(4-pyridyl)oxazole - 74718-16-4

Specification

CAS No. 74718-16-4
Molecular Formula C14H10N2O
Molecular Weight 222.24 g/mol
IUPAC Name 5-phenyl-2-pyridin-4-yl-1,3-oxazole
Standard InChI InChI=1S/C14H10N2O/c1-2-4-11(5-3-1)13-10-16-14(17-13)12-6-8-15-9-7-12/h1-10H
Standard InChI Key HGEXVTDKVHLPRZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3
Canonical SMILES C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Phenyl-2-(4-pyridyl)oxazole features a five-membered oxazole ring (containing one oxygen and one nitrogen atom) substituted at the 2-position with a pyridin-4-yl group and at the 5-position with a phenyl group. The SMILES notation for this compound is C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3, reflecting its planar aromatic structure . The InChI key HGEXVTDKVHLPRZ-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight222.24200 g/mol
Density1.174 g/cm³
Boiling Point421.3°C at 760 mmHg
Flash Point213.9°C
LogP (Partition Coefficient)3.40
Exact Mass222.07900 g/mol

Spectral and Analytical Characterization

Mass spectrometry data predict collision cross-sections (CCS) for various adducts, such as 147.8 Ų for [M+H]+[M+H]^+ and 155.0 Ų for [MH][M-H]^- . These values aid in compound identification via ion mobility spectrometry. The index of refraction (1.59) and polar surface area (38.92 Ų) further inform its solubility and bioavailability .

Synthesis and Derivatives

Synthetic Routes

A patented method for synthesizing 5-phenyl-2-oxazole derivatives involves cyclocondensation reactions between substituted benzoyl chlorides and amino alcohols, followed by oxidation . For 5-phenyl-2-(4-pyridyl)oxazole, a plausible route includes:

  • Formation of the oxazole ring: Reaction of 4-pyridinecarboxaldehyde with a phenyl-substituted α-amino ketone.

  • Cyclization: Acid-catalyzed dehydration to form the oxazole core .

Structural Derivatives

The methyl derivative, 5-phenyl-2-(4-pyridyl)oxazole methyl (CAS 74718-18-6), features a p-toluenesulfonate group, enhancing solubility for pharmacological testing . Another related compound, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-pyridine (CID 11954624), demonstrates the scaffold’s adaptability for stereoselective synthesis .

Pharmacological Applications

Anti-Inflammatory and Antiallergic Effects

The parent patent (PT83753A) describes 5-phenyl-2-oxazole derivatives as potent inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), reducing prostaglandin and leukotriene synthesis . These properties suggest potential for treating arthritis and asthma.

Analytical and Computational Insights

Predicted ADMET Properties

  • Absorption: High gastrointestinal absorption due to moderate LogP (3.40) .

  • Metabolism: Susceptible to CYP3A4-mediated oxidation .

  • Toxicity: Low acute toxicity (LD50_{50} > 2000 mg/kg in rodents) .

Quantum Chemical Calculations

Density functional theory (DFT) studies reveal a HOMO-LUMO gap of 4.8 eV, indicating stability and potential for charge-transfer interactions in drug-receptor binding .

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